2-(Bromomethyl)-1-ethoxypentane

LogP Hydrophobicity Partition coefficient

2-(Bromomethyl)-1-ethoxypentane (CAS 1485507-05-8) is a bifunctional C8 alkyl bromide–ether building block, molecular formula C8H17BrO and molecular weight 209.12 g/mol. It bears a primary bromomethyl group (CH₂Br) at the 2-position and an ethoxy group (OCH₂CH₃) at the 1-position of a pentane backbone, yielding a chiral center at C2.

Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
Cat. No. B13211456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-ethoxypentane
Molecular FormulaC8H17BrO
Molecular Weight209.12 g/mol
Structural Identifiers
SMILESCCCC(COCC)CBr
InChIInChI=1S/C8H17BrO/c1-3-5-8(6-9)7-10-4-2/h8H,3-7H2,1-2H3
InChIKeyHYMHZFHXQLCUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-ethoxypentane (CAS 1485507-05-8): Procurement-Grade Alkylating Building Block with Ether Functionality


2-(Bromomethyl)-1-ethoxypentane (CAS 1485507-05-8) is a bifunctional C8 alkyl bromide–ether building block, molecular formula C8H17BrO and molecular weight 209.12 g/mol . It bears a primary bromomethyl group (CH₂Br) at the 2-position and an ethoxy group (OCH₂CH₃) at the 1-position of a pentane backbone, yielding a chiral center at C2 . The compound is supplied as a research intermediate by Enamine (distributed via Sigma-Aldrich) and LeYan at a standard purity of 95% . Its dual functional architecture—a reactive electrophilic alkyl bromide paired with a polar ether moiety—differentiates it from simple alkyl bromides that lack heteroatom functionality, and from linear bromoethers that lack the branched 2-bromomethyl substitution pattern.

Why 2-(Bromomethyl)-1-ethoxypentane Cannot Be Replaced by Generic Alkyl Bromides or Linear Bromoethers


Alkyl bromides of similar molecular weight are not functionally interchangeable with 2-(Bromomethyl)-1-ethoxypentane. The closest non-oxygen analog, 1-bromo-2-ethylhexane (CAS 18908-66-2, C8H17Br, MW 193.12), lacks the ether oxygen entirely, resulting in a computed LogP of 4.68 versus 2.83 for the target compound —a ΔLogP of –1.85 that translates to a ~70-fold difference in octanol–water partition coefficient. This dramatically alters solubility, chromatographic behavior, and partitioning in biphasic reactions. Linear bromoethers such as 1-bromo-3-ethoxypropane (CAS 36865-40-4) share the ether motif but possess shorter alkyl chains (C5 vs. C8) and lack the branched 2-bromomethyl architecture, yielding different boiling points (129.7°C at 760 mmHg [1] vs. approximately 140°C for the target ) and compromised structural complexity for library synthesis. The positional isomer 3-(bromomethyl)-1-ethoxypentane (CAS 1489105-02-3) shares identical computed LogP, TPSA, and rotatable bond count , yet the 2-substitution pattern places the electrophilic carbon adjacent to the chiral ether-bearing center, enabling neighboring-group participation effects inaccessible to the 3-isomer. Generic substitution therefore risks altered reactivity, different solubility profiles, and loss of regiochemical information in downstream products.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-ethoxypentane Versus Closest Analogs


LogP Differentiation: –1.85 ΔLogP Versus 1-Bromo-2-ethylhexane Alters Partitioning by ~70-Fold

2-(Bromomethyl)-1-ethoxypentane exhibits a computed LogP of 2.8341 . Its closest non-oxygen structural analog, 1-bromo-2-ethylhexane (also C8H17Br backbone, but no ether oxygen), has a computed LogP of 4.68 . The ΔLogP of –1.85 corresponds to an approximately 70-fold lower octanol–water partition coefficient for the target compound. In practical terms, this means the target compound partitions preferentially into aqueous or polar phases during extractive workup, biphasic catalysis, or chromatographic purification relative to the non-oxygen analog. For medicinal chemistry campaigns where logD or logP tuning of intermediates is critical for downstream bioavailability predictions, this difference is significant. The linear bromoether 1-bromo-3-ethoxypropane shows an even lower LogP of 1.74–1.81 [1], demonstrating that the target occupies a distinct intermediate hydrophobicity range not accessible with either shorter-chain ethers or non-oxygen analogs.

LogP Hydrophobicity Partition coefficient ADME profiling

Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count: Functional Differentiation from Non-Oxygen Alkyl Bromides

2-(Bromomethyl)-1-ethoxypentane possesses a computed Topological Polar Surface Area (TPSA) of 9.23 Ų and one hydrogen-bond acceptor (the ether oxygen) . In contrast, 1-bromo-2-ethylhexane has a TPSA of 0 Ų and zero H-bond acceptors, as it contains no heteroatoms . While 9.23 Ų is modest in absolute terms, it represents a qualitative functional difference: the ether oxygen enables the target compound to engage in dipole–dipole interactions, weak hydrogen-bond acceptance, and potential metal-ion coordination (e.g., lithium or magnesium in organometallic chemistry) that are entirely absent in the all-hydrocarbon analog. The linear bromoether 1-bromo-3-ethoxypropane shares an identical TPSA of 9.23 Ų [1], confirming that the polarity difference is driven by the presence versus absence of the ether oxygen rather than by chain architecture. This means the target compound retains the polarity benefits of an ether while offering a longer, branched alkyl scaffold for library diversification.

TPSA Hydrogen-bond acceptor Polarity Solubility

Rotatable Bond Count and Conformational Flexibility: 6 Rotatable Bonds Enable Greater Scaffold Diversity than Shorter-Chain Analogs

2-(Bromomethyl)-1-ethoxypentane contains 6 rotatable bonds , compared with an estimated ~4–5 rotatable bonds for 1-bromo-3-ethoxypropane (C5 chain vs. C8 chain) [1] and ~4–5 for 1-bromo-2-ethylhexane . Each additional rotatable bond increases the conformational degrees of freedom accessible to the molecule. In fragment-based drug discovery and diversity-oriented synthesis, higher rotatable bond counts in building blocks translate into greater topological diversity among library members [2]. The 6 rotatable bonds of the target compound provide a conformational sampling space that is substantially larger than that of the C5 bromoether, enabling exploration of a wider range of pharmacophoric geometries when the building block is incorporated into larger structures. Furthermore, the 2-bromomethyl substitution introduces a chiral center at C2, adding stereochemical diversity absent in achiral linear bromoethers.

Conformational flexibility Rotatable bonds Molecular diversity Scaffold

Positional Isomer Differentiation: 2-(Bromomethyl) Substitution Creates a 1,2-Relationship with the Ether Oxygen Absent in the 3-Isomer

2-(Bromomethyl)-1-ethoxypentane and its positional isomer 3-(bromomethyl)-1-ethoxypentane (CAS 1489105-02-3) share identical molecular formula (C8H17BrO), molecular weight (209.12), computed LogP (2.8341), TPSA (9.23), and rotatable bond count (6) . However, the 2-isomer positions the electrophilic bromomethyl carbon on the same carbon (C2) that bears the ethoxymethyl substituent, creating a 1,2-relationship between the reactive center and the ether oxygen. In the 3-isomer, the bromomethyl group is separated from the ether by an additional methylene spacer. This architectural difference has mechanistic consequences: the 2-isomer can, under appropriate conditions, engage the ether oxygen in neighboring-group participation during SN1-type solvolysis or in chelation-controlled reactions with Lewis acidic metals (e.g., Li⁺, Mg²⁺, Zn²⁺). Such effects are well-established in the reactivity of β-oxygen-substituted alkyl halides [1]. For procurement decisions, the choice between the 2- and 3-isomer is therefore not interchangeable when regiochemical control or neighboring-group effects are relevant to the synthetic sequence.

Positional isomer Regiochemistry Neighboring-group effect Chelation

Supplier Purity and Sourcing: 95% Standard Purity with Enamine (UA) Manufacturing Origin

2-(Bromomethyl)-1-ethoxypentane is supplied at a standard purity of 95% by LeYan (Product No. 2020067) and via the Enamine catalog distributed through Sigma-Aldrich (Product ENAH30486249) . The country of origin is Ukraine (UA), reflecting Enamine's manufacturing site . By comparison, 1-bromo-2-ethylhexane is available from multiple suppliers at purities ranging from 95% to >99%, with TCI offering >97.0% (GC) . The 95% purity specification for the target compound is consistent with its positioning as a research-grade building block. For procurement decision-making, the Enamine manufacturing origin provides a defined supply chain with batch-to-batch InChI Key traceability (HYMHZFHXQLCUFN-UHFFFAOYSA-N) , which may be relevant for organizations requiring documented single-source provenance for regulatory or reproducibility purposes. The compound carries GHS06 and GHS08 hazard classifications (acute toxicity and germ cell mutagenicity warnings) , necessitating appropriate handling protocols that should be factored into procurement planning.

Purity Sourcing Supply chain Enamine

Optimal Procurement and Application Scenarios for 2-(Bromomethyl)-1-ethoxypentane Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring Intermediate LogP Building Blocks (LogP ~2.8)

When designing compound libraries for oral bioavailability, building blocks with LogP values in the 2–3 range are preferred for balancing permeability and aqueous solubility. 2-(Bromomethyl)-1-ethoxypentane, with a computed LogP of 2.8341 , occupies this optimal window, whereas the non-oxygen analog 1-bromo-2-ethylhexane (LogP 4.68) is excessively lipophilic and the linear bromoether 1-bromo-3-ethoxypropane (LogP ~1.74–1.81) may provide insufficient hydrophobicity for membrane permeation. The –1.85 ΔLogP versus the non-oxygen analog translates to significantly different pharmacokinetic predictions for downstream products. Procurement of the target compound is therefore indicated when a C8 branched alkyl scaffold with balanced hydrophilicity is required for lead optimization campaigns.

Stereoselective Synthesis Exploiting the Chiral Center and Neighboring Ether Oxygen

The 2-(bromomethyl)-1-ethoxypentane scaffold features a chiral center at C2 and a 1,2-relationship between the electrophilic bromomethyl group and the ether oxygen . This architecture can be exploited in stereoselective alkylation or metal-mediated coupling reactions where the ether oxygen participates in chelation-controlled transition states [1]. The positional isomer 3-(bromomethyl)-1-ethoxypentane cannot engage in the same 1,2-chelation due to the additional methylene spacer. Researchers pursuing enantioselective synthesis or diastereoselective transformations should procure the 2-isomer specifically when neighboring-group effects are mechanistically relevant to the synthetic design.

Diversity-Oriented Synthesis Requiring High Conformational Flexibility (6 Rotatable Bonds)

With 6 rotatable bonds , 2-(Bromomethyl)-1-ethoxypentane provides greater conformational degrees of freedom than shorter-chain bromoethers such as 1-bromo-3-ethoxypropane (~4–5 rotatable bonds). In diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD), building blocks with higher rotatable bond counts generate library members that sample a larger conformational space, increasing the probability of identifying bioactive conformations [2]. This makes the target compound particularly suitable for fragment-growing strategies where the alkyl bromide serves as a linchpin for coupling to diverse amine, thiol, or alcohol nucleophiles while the flexible pentane-ether scaffold explores multiple binding geometries.

Biphasic and Phase-Transfer Catalysis Leveraging Intermediate Polarity from Ether Oxygen

The presence of the ether oxygen (TPSA 9.23, 1 H-bond acceptor) imparts sufficient polarity to 2-(Bromomethyl)-1-ethoxypentane to facilitate partitioning in biphasic reaction systems, while the C8 alkyl chain retains organic-phase solubility. This contrasts with 1-bromo-2-ethylhexane (TPSA 0), which partitions exclusively into the organic phase and may resist phase-transfer-catalyzed reactions requiring some aqueous-phase accessibility. In practical terms, the target compound is better suited for liquid–liquid phase-transfer catalysis or micellar reactions where the substrate must reside at the interface rather than being sequestered entirely in the organic layer. Procurement of this building block is warranted for reaction screening under phase-transfer or interfacial conditions.

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